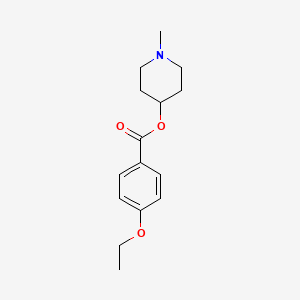
(1-Methylpiperidin-4-yl) 4-ethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methylpiperidin-4-yl) 4-ethoxybenzoate is a chemical compound with the molecular formula C15H21NO3 It is an ester derivative of 4-ethoxybenzoic acid and 1-methylpiperidine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylpiperidin-4-yl) 4-ethoxybenzoate typically involves the esterification of 4-ethoxybenzoic acid with 1-methylpiperidine. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(1-Methylpiperidin-4-yl) 4-ethoxybenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-ethoxybenzoic acid and 1-methylpiperidine.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine sites.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide in aqueous solution.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed
Hydrolysis: 4-ethoxybenzoic acid and 1-methylpiperidine.
Oxidation: Corresponding ketones or carboxylic acids.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(1-Methylpiperidin-4-yl) 4-ethoxybenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is employed in studies investigating the interaction of esters with biological systems.
Industrial Applications: It serves as a precursor for the synthesis of more complex organic molecules used in various industrial processes.
Wirkmechanismus
The mechanism of action of (1-Methylpiperidin-4-yl) 4-ethoxybenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in biological systems, releasing 4-ethoxybenzoic acid and 1-methylpiperidine. These products can then interact with various enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-Methylpiperidin-4-yl) 4-methoxybenzoate: Similar structure but with a methoxy group instead of an ethoxy group.
(1-Methylpiperidin-4-yl) 4-hydroxybenzoate: Contains a hydroxy group instead of an ethoxy group.
(1-Methylpiperidin-4-yl) 4-chlorobenzoate: Features a chlorine atom in place of the ethoxy group.
Uniqueness
(1-Methylpiperidin-4-yl) 4-ethoxybenzoate is unique due to its specific ester linkage and the presence of both piperidine and ethoxybenzoate moieties. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and industrial processes .
Eigenschaften
CAS-Nummer |
102698-52-2 |
|---|---|
Molekularformel |
C15H21NO3 |
Molekulargewicht |
263.33 g/mol |
IUPAC-Name |
(1-methylpiperidin-4-yl) 4-ethoxybenzoate |
InChI |
InChI=1S/C15H21NO3/c1-3-18-13-6-4-12(5-7-13)15(17)19-14-8-10-16(2)11-9-14/h4-7,14H,3,8-11H2,1-2H3 |
InChI-Schlüssel |
NLNRFKWXAJZLTD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2CCN(CC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




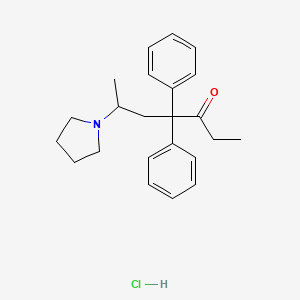

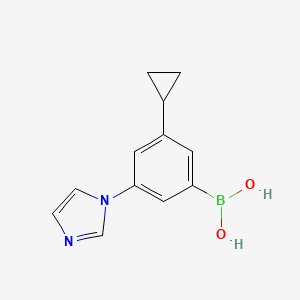



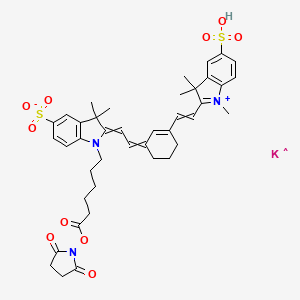
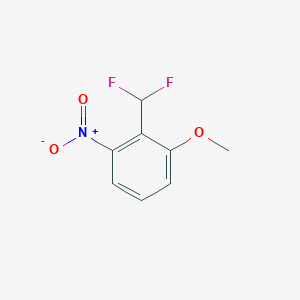
![2,3,5,6-Tetrahydrobenzo[b][1,4,7]trioxonin-9-amine](/img/structure/B14077009.png)



